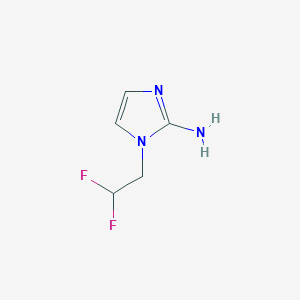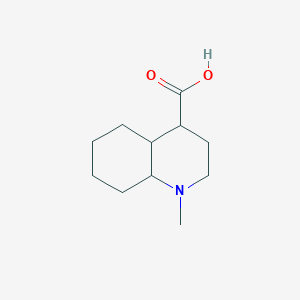
4-Fluoro-2-(p-tolyléthynyl)benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound with the molecular formula C16H11FO. It is characterized by the presence of a fluorine atom at the fourth position, a p-tolylethynyl group at the second position, and an aldehyde group on a benzene ring. This compound is typically a light-yellow to yellow powder or crystals .
Applications De Recherche Scientifique
4-Fluoro-2-(p-tolylethynyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for 4-Fluoro-2-(p-tolylethynyl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(p-tolylethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(p-tolylethynyl)benzoic acid.
Reduction: 4-Fluoro-2-(p-tolylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The presence of the fluorine atom and the p-tolylethynyl group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-(phenylethynyl)benzaldehyde
- 4-Fluoro-2-(m-tolylethynyl)benzaldehyde
- 4-Fluoro-2-(o-tolylethynyl)benzaldehyde
Uniqueness
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the p-tolylethynyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
4-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXWXCUOIRBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)
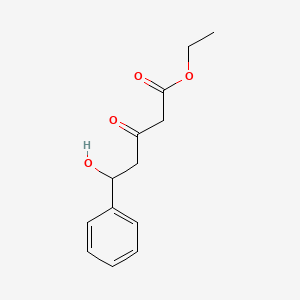
![4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B2481754.png)
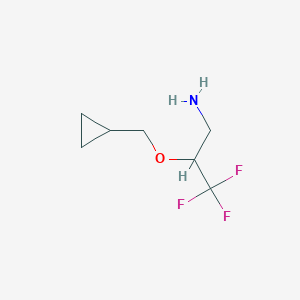
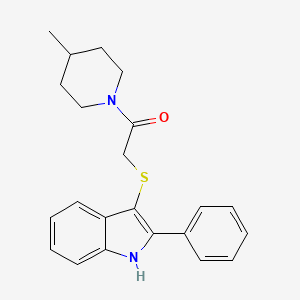
![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)
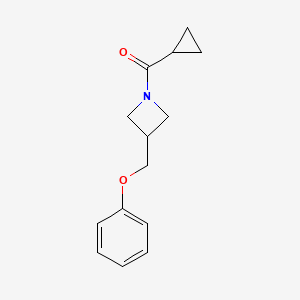
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2481761.png)
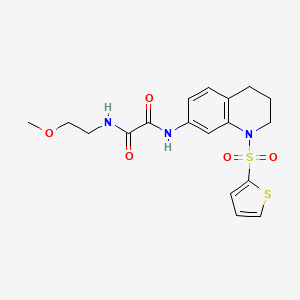
![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2481763.png)
